Aurasperone E
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Overview
Description
These compounds are characterized by a naphthopyran skeleton where a ring carbon bears a carboxylic acid group . Aurasperone E is produced by various species of fungi, including Aspergillus tubingensis . It has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
The preparation of Aurasperone E involves the isolation from fungal sources, particularly from Aspergillus species. The synthetic routes for this compound are not extensively documented, but it is typically obtained through fermentation processes involving the cultivation of the producing fungi under specific conditions. Industrial production methods would likely involve optimizing these fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Aurasperone E, like other naphthopyranones, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
Aurasperone E has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a subject of interest in organic chemistry research.
Mechanism of Action
The mechanism of action of Aurasperone E involves its interaction with various molecular targets. For instance, Aurasperone A, a related compound, has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 through molecular docking studies . This suggests that this compound may exert its effects by binding to specific proteins and enzymes, thereby modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Aurasperone E is part of a family of compounds known as naphthopyranones. Similar compounds include:
- Aurasperone A
- Aurasperone B
- Aurasperone F
- Dianhydroaurasperone C
- Fonsecin
- Fonsecinone A
- Fonsecin B
- Ustilaginoidin A
These compounds share structural similarities but may differ in their specific biological activities and applications. This compound is unique due to its specific combination of functional groups and its particular biological activities .
Properties
CAS No. |
95272-15-4 |
---|---|
Molecular Formula |
C32H28O11 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)26-29(36)23-16(10-15(38-3)11-20(23)40-5)24(31(26)42-13)27-19(39-4)8-14-9-21-25(18(34)12-32(2,37)43-21)28(35)22(14)30(27)41-6/h7-11,35-37H,12H2,1-6H3 |
InChI Key |
XQLGSHUQZMPBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C(C5=C(C6=C(C=C5C=C4OC)OC(CC6=O)(C)O)O)OC)O |
melting_point |
166 - 170 °C |
physical_description |
Solid |
Origin of Product |
United States |
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